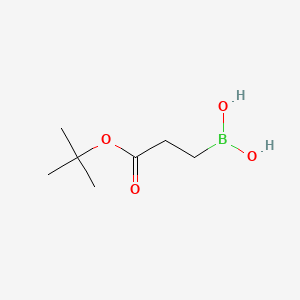

(3-(tert-Butoxy)-3-oxopropyl)boronic acid

Description

BenchChem offers high-quality (3-(tert-Butoxy)-3-oxopropyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(tert-Butoxy)-3-oxopropyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO4/c1-7(2,3)12-6(9)4-5-8(10)11/h10-11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBQCZBEESROPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-(tert-Butoxy)-3-oxopropyl)boronic acid chemical structure and properties

An In-Depth Technical Guide to (3-(tert-Butoxy)-3-oxopropyl)boronic acid: Structure, Properties, and Applications in Modern Synthesis

Executive Summary

(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. It uniquely combines the versatile reactivity of an alkylboronic acid with a protected carboxylic acid moiety. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. As a stable, solid reagent, it serves as a valuable precursor for introducing a three-carbon chain terminating in a carboxylic acid, a common structural motif in biologically active molecules. This document is intended for scientists and drug development professionals seeking to leverage this reagent's strategic advantages in multi-step organic synthesis.

Introduction to Alkylboronic Acids in Chemical Synthesis

The Boronic Acid Functional Group: A Primer

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[1][2] This electron deficiency imparts Lewis acidic character, allowing boronic acids to engage in a wide range of chemical transformations.[2] While not found in nature, their synthetic accessibility, stability to air and moisture (relative to other organometallics), and generally low toxicity make them indispensable reagents in modern organic chemistry.[2]

Significance in Drug Discovery and Development

The utility of the boronic acid functional group extends far beyond that of a synthetic intermediate. It is now recognized as a potent pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This unique binding mode has been exploited in the development of powerful enzyme inhibitors.[3][4] The landmark approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, heralded a new era for boronic acid-containing pharmaceuticals.[3][5] Since then, several other boronic acid drugs, such as ixazomib and vaborbactam, have been approved, solidifying the importance of this functional group in medicinal chemistry.[5][6]

The Role of the (3-(tert-Butoxy)-3-oxopropyl) Moiety: A Protected Carboxylic Acid Linker

The subject of this guide, (3-(tert-Butoxy)-3-oxopropyl)boronic acid, is strategically designed for synthetic utility. It provides a masked carboxylic acid functionality in the form of a tert-butyl ester. The tert-butyl group is a robust protecting group, stable to a wide variety of reaction conditions, including the basic media often employed in Suzuki-Miyaura cross-coupling.[7] After the boronic acid has been utilized to form a new carbon-carbon bond, the ester can be readily cleaved under acidic conditions to unmask the carboxylic acid, which can then be used for subsequent transformations, such as amide bond formation.

Physicochemical and Structural Properties

Chemical Structure and Identifiers

The structure of (3-(tert-Butoxy)-3-oxopropyl)boronic acid features a propyl chain linked to a boronic acid group at one end and a tert-butyl ester at the other.

Caption: Chemical structure of (3-(tert-Butoxy)-3-oxopropyl)boronic acid.

Core Properties Table

| Property | Value | Reference(s) |

| CAS Number | 2892395-89-8 | [8][9][10] |

| Molecular Formula | C₇H₁₅BO₄ | [8][9] |

| Molecular Weight | 174.00 g/mol | |

| Physical Form | Solid | [8][9] |

| Purity | ≥95% | [8][9] |

| Storage Conditions | 2-8°C, under inert atmosphere | [8][9] |

| InChI Key | XOBQCZBEESROPA-UHFFFAOYSA-N | [8][9] |

| Melting Point | No data available | |

| Boiling Point | No data available |

Spectroscopic Characterization (A Practical Perspective)

Obtaining clean, interpretable Nuclear Magnetic Resonance (NMR) spectra for boronic acids can be challenging due to their tendency to form cyclic, trimeric anhydrides known as boroxines, especially upon removal of solvent.[2][11] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broad signals or complex, overlapping spectra.

Expert Insight: To overcome this, it is often advantageous to run NMR experiments in a solvent that can break up these oligomers, such as deuterated methanol (CD₃OD). The solvent can coordinate to the Lewis acidic boron center, favoring the monomeric form. Alternatively, derivatization to a boronate ester, for example with pinacol or diethanolamine, can provide a stable compound with sharp, easily interpretable NMR signals.[12]

Predicted ¹H NMR Signals (in CD₃OD):

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~2.30 ppm (triplet, 2H): The methylene group adjacent to the carbonyl (C(O)-CH₂).

-

~0.80 ppm (triplet, 2H): The methylene group adjacent to the boron atom (B-CH₂).

Synthesis and Reactivity

Plausible Synthetic Routes

While specific vendor synthesis procedures are proprietary, a chemically sound and common method for preparing alkyl boronic acids involves the hydroboration of an appropriate alkene followed by hydrolysis. For (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a logical precursor would be tert-butyl acrylate.

Caption: Plausible synthetic workflow for the target molecule.

Causality Behind Experimental Choices:

-

Hydroboration Reagent: A sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) or a milder reagent like catecholborane is chosen to ensure anti-Markovnikov addition to the alkene of tert-butyl acrylate. This places the boron atom at the terminal carbon, which is the desired regiochemistry.

-

Hydrolysis: A simple aqueous workup is sufficient to hydrolyze the intermediate boronate ester to the final boronic acid product.

Key Reactions: The Suzuki-Miyaura Cross-Coupling

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction couples the alkyl group of the boronic acid with an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplar Experimental Protocol: Coupling with 4-Bromoanisole

This protocol describes a representative, self-validating system for coupling (3-(tert-Butoxy)-3-oxopropyl)boronic acid with an aryl bromide.

Materials:

-

(3-(tert-Butoxy)-3-oxopropyl)boronic acid (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

-

1,4-Dioxane

-

Water

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromoanisole, (3-(tert-Butoxy)-3-oxopropyl)boronic acid, and K₃PO₄.

-

Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and the SPhos ligand in a small amount of dioxane. The ligand coordinates to the palladium, forming the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling with alkylboronic acids.[13]

-

Reaction Setup: Add the catalyst solution to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The water is essential for the hydrolysis of the boronate species and facilitates the transmetalation step.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product, tert-butyl 3-(4-methoxyphenyl)propanoate.

Stability and Handling Considerations

Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[8][9] The primary stability concerns are:

-

Oxidative Instability: The carbon-boron bond can be susceptible to oxidation, particularly in solution and in the presence of certain metals or reactive oxygen species.[14][15]

-

Boroxine Formation: In the solid state or in non-coordinating solvents, the compound can exist in equilibrium with its cyclic boroxine anhydride. For most applications like Suzuki coupling, the boroxine is equally reactive and is not a concern.[11]

Applications in Research and Development

As a Protected Carboxylic Acid Building Block

The primary strategic application is the introduction of a propanoic acid side chain onto an aromatic or vinylic core.

Workflow: Suzuki Coupling Followed by Deprotection

-

C-C Bond Formation: An aryl halide (Ar-X) is coupled with (3-(tert-Butoxy)-3-oxopropyl)boronic acid via the Suzuki protocol described above to form Ar-CH₂CH₂CO₂tBu.

-

Deprotection: The resulting tert-butyl ester is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA), at room temperature. The reaction evolves isobutylene gas and leaves the desired carboxylic acid, Ar-CH₂CH₂COOH.

This two-step sequence is highly valuable in drug discovery for synthesizing analogues of known drugs or for creating new chemical entities where a flexible acidic linker is required for binding to a biological target.

Conceptual Design of a Novel Bioactive Compound

Case Study: Imagine the goal is to develop an inhibitor for a target enzyme that has a known binding pocket requiring a carboxylic acid for a key salt-bridge interaction. A known inhibitor scaffold contains a bromo-substituted pyridine ring.

Caption: Conceptual workflow for synthesizing a target molecule.

By using (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a medicinal chemist can efficiently couple the propanoic acid side chain to the pyridine core. The final deprotection step reveals the crucial carboxylic acid, yielding a new analogue for biological testing.

Safety and Handling Protocol

Hazard Identification

This compound is classified as hazardous. The following are key safety considerations based on available data sheets:[8][9]

-

GHS Pictogram: GHS07 (Exclamation Mark)[9]

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17]

-

Dispensing: When weighing and dispensing the solid, avoid creating dust. Use a spatula and weigh onto a tared weigh paper or directly into the reaction vessel.

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper waste disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water and seek medical attention.[16]

-

Conclusion

(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a highly versatile and strategically valuable reagent for organic synthesis. Its utility is rooted in the reliable reactivity of the alkylboronic acid in Suzuki-Miyaura cross-coupling reactions and the presence of a robust, yet easily removable, tert-butyl ester protecting group. This combination allows for the efficient installation of a propanoic acid linker, a common and important substructure in pharmaceuticals and functional materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to effectively incorporate this building block into their synthetic programs to accelerate the discovery and development of novel chemical entities.

References

-

(3-(tert-Butoxy)-3-oxopropyl)boronic acid. Sigma-Aldrich.

-

(3-(tert-Butoxy)-3-oxopropyl)boronic acid. Merck.

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Safety Data Sheet. Aaronchem.

-

Safety Data Sheet. CymitQuimica.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

-

SAFETY DATA SHEET. Fisher Scientific.

-

(3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8. Merck.

-

(3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8. Sigma-Aldrich.

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal.

-

(S)-4-(2-(Benzyloxycarbonylamino)-3-tert-butoxy-3-oxopropyl)phenylboronic acid. Synblock.

-

(3-Methoxy-3-oxopropyl)boronic acid. PubChem.

-

Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (NIH).

-

Design and discovery of boronic acid drugs. PubMed.

-

3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9. ChemicalBook.

-

3-(Tert-butoxy)-3-oxopropanoic acid. PubChem.

-

Cross-coupling of 3 with boronic acids. ResearchGate.

-

Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate.

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

-

New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.

-

Suzuki Cross-Coupling. BLDpharm.

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.

-

40052-13-9|3-tert-Butoxy-3-oxopropanoic acid. BLD Pharm.

-

3-pyridylboronic acid. Organic Syntheses Procedure.

-

Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. PubMed.

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit.

-

Boronic Acids & Derivatives. Sigma-Aldrich.

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8 [sigmaaldrich.com]

- 9. (3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8 [sigmaaldrich.com]

- 10. (3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8 [sigmaaldrich.com]

- 11. 硼酸及其衍生物 [sigmaaldrich.com]

- 12. reddit.com [reddit.com]

- 13. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aaronchem.com [aaronchem.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

3-boronopropionic acid tert-butyl ester CAS number and synonyms

The Indispensable Guide to 3-Boronopropionic Acid tert-Butyl Ester: Synthesis, Stability, and Catalytic Utility

Abstract

This technical guide provides a comprehensive analysis of 3-boronopropionic acid tert-butyl ester (CAS: 2892395-89-8), a critical bifunctional building block in medicinal chemistry. Uniquely positioning a nucleophilic boron moiety (

Part 1: Identity & Physicochemical Profile[1]

Compound Name: 3-Boronopropionic acid tert-butyl ester CAS Number: 2892395-89-8 Synonyms: (3-(tert-butoxy)-3-oxopropyl)boronic acid; 3-(tert-Butoxycarbonyl)ethylboronic acid.

| Property | Data | Context |

| Molecular Formula | ||

| Molecular Weight | 190.00 g/mol | |

| Physical State | Solid (often hygroscopic) | Store under inert gas ( |

| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in non-polar alkanes. |

| pKa (Boronic Acid) | ~9.0–10.0 | Lewis acidic boron center; forms tetrahedral boronate anions at high pH. |

| Stability | Moderate | Susceptible to protodeboronation under harsh acidic conditions or oxidative cleavage. |

Structural Logic & Functional Groups

The molecule features two distinct reactive termini:

-

Boronic Acid (

): The handle for -

tert-Butyl Ester (

): A robust carboxyl protecting group that withstands basic Suzuki conditions (unlike methyl/ethyl esters which may hydrolyze) but is cleaved cleanly by TFA or HCl.

Part 2: Synthetic Utility & Mechanism

Synthesis Route: Metal-Catalyzed Hydroboration

The most reliable route to this scaffold is the catalytic hydroboration of tert-butyl acrylate . While uncatalyzed hydroboration often yields mixtures, using a Rhodium (Rh) or Copper (Cu) catalyst ensures regioselectivity for the

Mechanism:

-

Activation: The catalyst activates the B-H bond of pinacolborane (HBpin) or catecholborane.

-

Insertion: The olefin (tert-butyl acrylate) inserts into the M-B bond.

-

Elimination: Reductive elimination yields the boronate ester, which can be hydrolyzed to the free acid (though the pinacol ester is often used directly).

Application: The Suzuki Coupling

Coupling alkyl boronic acids is more challenging than aryl-aryl coupling due to slower transmetallation and the risk of

Strategic Advantage:

-

Orthogonality: Allows the introduction of a carboxylic acid side chain that remains protected during subsequent basic or nucleophilic manipulations of the scaffold.

-

Linker Design: Ideal for synthesizing "zero-length" to "short" linkers in PROTACs where a propionic acid segment is required to bind E3 ligase ligands (e.g., VHL or CRBN binders).

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the conversion of tert-butyl acrylate to the boronic acid and its subsequent use in cross-coupling.

Caption: Regioselective synthesis of 3-boronopropionic acid tert-butyl ester via hydroboration and its downstream utilization in Pd-catalyzed cross-coupling.

Part 4: Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis from tert-Butyl Acrylate

Note: This protocol generates the pinacol ester, which can be hydrolyzed to the free acid or used directly (recommended for stability).

Reagents:

-

tert-Butyl acrylate (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) -

CuCl (5 mol%)

-

NaOtBu (5 mol%)

-

MeOH (2 equiv) in THF

Step-by-Step:

-

Catalyst Formation: In a glovebox or under Ar, mix CuCl and NaOtBu in anhydrous THF. Stir for 10 min to generate the active Cu-alkoxide species.

-

Borylation: Add

and stir for 5 min. The solution typically turns dark brown. -

Addition: Add tert-butyl acrylate followed slowly by MeOH (proton source). Caution: Exothermic.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with curcumin or

). -

Workup: Filter through a celite pad to remove Cu residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Hydrolysis (Optional to get Free Acid): Treat the pinacol ester with

(3 equiv) and

Protocol B: Suzuki-Miyaura Coupling with Aryl Halides

Standardized conditions for coupling this

Reagents:

-

Aryl Bromide (1.0 equiv)

-

3-Boronopropionic acid tert-butyl ester (1.2 equiv)

- (5 mol%)

- (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 min.

-

Solvation: Add degassed solvent via syringe.

-

Heating: Heat to 80–90°C for 12–18 hours. Note: Vigorous stirring is essential for the biphasic system.

-

Validation: Check LC-MS for the mass of

. -

Workup: Dilute with water, extract with EtOAc. Dry over

. -

Cleavage (If needed): To reveal the free carboxylic acid, treat the isolated product with TFA/DCM (1:1) at RT for 1 hour.

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin/Eye Irritant | H315, H319 | Wear nitrile gloves and safety glasses. |

| Stability | Air-sensitive (slow oxidation) | Store in a tightly sealed vial at 4°C. |

| Incompatibility | Strong oxidizers, Strong acids | Avoid contact with peroxides; acids will cleave the ester. |

References

-

Sigma-Aldrich. (3-(tert-Butoxy)-3-oxopropyl)boronic acid Product Page. Retrieved from

-

PubChem. tert-Butyl 3-bromopropionate (Precursor Data). National Library of Medicine. Retrieved from

- Takaya, J., et al. (2011).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Guide on stability and reactivity of alkyl boronic acids).

Navigating the Landscape of Boc-Protected Aminoalkyl Boronic Acids: A Guide to Synthesis, Properties, and Applications

An In-Depth Technical Guide to Boc-Protected Aminoalkyl Boronic Acids for Researchers and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the strategic use of specialized chemical building blocks is paramount to the successful design and synthesis of novel therapeutics. Among these, boronic acids and their derivatives have emerged as a class of compounds with significant potential, largely due to their unique chemical properties and diverse reactivity. This guide provides a comprehensive technical overview of a specific and highly valuable subclass: N-tert-butoxycarbonyl (Boc) protected aminoalkyl boronic acids.

It is important to address a potential point of ambiguity in the nomenclature of these compounds. While a direct search for "2-(tert-butoxycarbonyl)ethylboronic acid" does not yield a readily available or widely documented compound, it is likely that this name refers to a member of the broader class of Boc-protected aminoalkyl boronic acids. These molecules feature an alkyl chain functionalized with both a boronic acid group (-B(OH)₂) and a Boc-protected amine (-NHBoc). This guide will therefore focus on the general characteristics, synthesis, and applications of this class of compounds, providing a robust framework for researchers and drug development professionals.

Core Molecular Features and Properties

The defining characteristic of Boc-protected aminoalkyl boronic acids is the presence of three key functional groups: the boronic acid, the alkyl linker, and the Boc-protecting group. Each imparts specific and crucial properties to the molecule.

| Feature | Description | Significance in Drug Discovery and Organic Synthesis |

| Boronic Acid Moiety | A functional group containing a boron atom bonded to two hydroxyl groups and a carbon atom (-B(OH)₂). Boronic acids are Lewis acidic and can form reversible covalent bonds with diols.[1] | Enables a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2] The ability to interact with diols is exploited in sensors and for binding to biological targets.[1] |

| Alkyl Linker | A saturated hydrocarbon chain of varying length connecting the boronic acid and the protected amine. | The length and structure of the linker influence the overall shape, flexibility, and lipophilicity of the molecule, which are critical parameters for drug-receptor interactions and pharmacokinetic properties. |

| Boc Protecting Group | The tert-butoxycarbonyl group is a common protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[3] | Protects the amine functionality during synthetic steps where it might otherwise react, allowing for selective transformations at other parts of the molecule. Its removal under mild acidic conditions is a key advantage in multi-step synthesis.[3] |

Synthesis of Boc-Protected Aminoalkyl Boronic Acids: A Generalized Workflow

The synthesis of Boc-protected aminoalkyl boronic acids can be achieved through several synthetic routes. A common and effective strategy involves a multi-step process starting from a suitable precursor containing either the amine or the boronic acid functionality, followed by the introduction of the other groups.

A generalized synthetic workflow is depicted below:

Caption: A generalized workflow for the synthesis of Boc-protected aminoalkyl boronic acids.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a Boc-protected aminoalkyl boronic acid pinacol ester, a common and stable intermediate.

Step 1: Boc Protection of an Amino Alcohol

-

Dissolve the starting amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

-

Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add a base such as triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding mesylate or tosylate.

Step 3: Palladium-Catalyzed Borylation

-

In a flame-dried flask under an inert atmosphere, combine the Boc-protected aminoalkyl mesylate/tosylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (1.5 eq).

-

Add a degassed solvent, such as dioxane or toluene.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the Boc-protected aminoalkyl boronic acid pinacol ester.

Step 4: Hydrolysis of the Pinacol Ester (Optional)

-

To obtain the free boronic acid, the pinacol ester can be hydrolyzed under acidic conditions.

-

Dissolve the pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1 M HCl).

-

Stir the reaction at room temperature until the hydrolysis is complete (monitored by LC-MS).

-

Extract the product into an organic solvent, dry the organic phase, and concentrate to yield the final Boc-protected aminoalkyl boronic acid.

Applications in Drug Discovery and Development

The unique structural features of Boc-protected aminoalkyl boronic acids make them valuable building blocks in the synthesis of complex molecules for pharmaceutical applications.

Proteasome Inhibitors

Boronic acids are a key pharmacophore in several approved drugs that act as proteasome inhibitors for the treatment of cancers like multiple myeloma.[1] The boron atom can form a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome. The Boc-protected aminoalkyl portion of the molecule can be elaborated to create peptoids that mimic the natural substrates of the proteasome, leading to potent and selective inhibitors.

Sources

A Technical Guide to Alkyl Boronic Acids and Boronic Esters: A Comparative Analysis for Drug Discovery Professionals

Abstract

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, organoboron compounds are indispensable tools for carbon-carbon bond formation. Among these, alkyl boronic acids and their corresponding esters are principal players, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. While often used interchangeably, a nuanced understanding of their distinct chemical personalities—from stability and handling to reactivity and purification—is critical for efficient, scalable, and reproducible synthesis. This guide provides an in-depth technical comparison of alkyl boronic acids and boronic esters, offering field-proven insights to inform experimental design and strategic selection in pharmaceutical research and development.

Introduction: The Rise of Alkylboron Reagents in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[1][2][3] The low toxicity, high functional group tolerance, and general stability of the requisite organoboron reagents have cemented their role in both academic and industrial laboratories.[4] While aryl boronic acids have a long history of use, the demand for greater three-dimensional complexity in drug candidates has propelled alkyl boronic acids and their derivatives to the forefront. These reagents enable the introduction of C(sp³)-rich fragments, a key strategy for improving the physicochemical properties and novelty of potential therapeutics.[5] This guide focuses on the two most common forms of these reagents: the free alkyl boronic acids (R-B(OH)₂) and their cyclic esters, most notably the pinacol esters (R-Bpin).

Fundamental Molecular and Physicochemical Differences

The choice between an alkyl boronic acid and its ester derivative is fundamentally a choice between reactivity and stability. This dichotomy arises directly from their distinct molecular structures.

Structural Comparison

An alkyl boronic acid possesses two hydroxyl groups attached to a trigonal planar, sp²-hybridized boron atom. This configuration leaves the boron atom with a vacant p-orbital, rendering it Lewis acidic.[6] This Lewis acidity is the root of both its reactivity and its instability. Alkyl boronic esters, in contrast, mask this reactivity by replacing the hydroxyl groups with a diol, most commonly pinacol (2,3-dimethyl-2,3-butanediol). This not only sterically shields the boron center but also engages the boron's empty p-orbital through dative bonding from the oxygen lone pairs, reducing its Lewis acidity.[7]

A critical issue with boronic acids is their propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines .[8][9][10] This is a reversible equilibrium that can complicate characterization, stoichiometry, and reaction kinetics, as the boroxine itself is often less reactive than the monomeric acid.[8][10] Boronic esters, being unable to form these anhydrides, exist as well-defined, monomeric species.[4]

Figure 1. Structural relationship between an alkyl boronic acid, its corresponding boroxine, and its pinacol ester.

Comparative Physicochemical Properties

The structural differences manifest in starkly different physical and chemical properties, which are critical considerations in a drug development setting. Boronic esters are generally less polar, often existing as oils or low-melting solids that are readily soluble in common organic solvents.[11][12] This makes them significantly easier to handle and purify via standard techniques like silica gel chromatography.[4]

In contrast, alkyl boronic acids are typically highly polar, water-soluble, crystalline solids.[7] Their high polarity makes extraction from aqueous media challenging and often leads to streaking or irreversible adsorption on silica gel, complicating purification.[13][14]

| Property | Alkyl Boronic Acids (R-B(OH)₂) | Alkyl Boronic Esters (e.g., R-Bpin) | Causality & Field Insight |

| Stability | Lower; sensitive to air, moisture, and heat.[7] | High; robust to air, moisture, and chromatography.[4] | The ester protects the Lewis acidic boron center, preventing oligomerization and decomposition pathways. Esters are preferred for library synthesis and long-term storage. |

| Physical Form | Often crystalline solids. | Often liquids or low-melting solids. | The solid nature of acids can be advantageous for weighing but their hygroscopic nature can be a drawback. The liquid/oil form of esters is convenient for automated liquid handling. |

| Purification | Challenging; often requires derivatization, recrystallization, or specialized chromatography.[13] | Straightforward; amenable to standard silica gel chromatography.[12][14] | The ease of purification for esters significantly accelerates discovery timelines and improves reproducibility. |

| Side Reactions | Prone to dehydration (boroxine formation)[9][10] and protodeboronation.[15] | Resistant to boroxine formation; generally less prone to protodeboronation. | Protodeboronation, the loss of the boron moiety and replacement with hydrogen, is a common failure mode, particularly under basic or acidic conditions. The stability of esters mitigates this risk. |

| Characterization | Can be complex due to equilibrium with boroxine.[7] | Straightforward (NMR, MS). | The presence of multiple species (monomer, trimer) for boronic acids can lead to complex NMR spectra and inaccurate assessment of purity. |

Reactivity and Mechanism in Suzuki-Miyaura Coupling

The central utility of these reagents is their participation in the Suzuki-Miyaura coupling. The key step involving the organoboron species is transmetalation , where the alkyl group is transferred from the boron atom to the palladium(II) center.

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction, highlighting the transmetalation step.

For transmetalation to occur efficiently, the boron atom must be activated to increase the nucleophilicity of the alkyl group attached to it. This is typically achieved with a base (e.g., K₂CO₃, CsF, K₃PO₄).[1] The base coordinates to the Lewis acidic boron center, forming a negatively charged tetracoordinate "ate" complex.[16] This boronate species is significantly more reactive in transferring its organic group to the palladium center.

-

Alkyl Boronic Acids: These react readily with aqueous base to form the highly active [R-B(OH)₃]⁻ ate complex. This generally leads to faster reaction kinetics compared to esters under identical conditions.[17] However, this higher reactivity also makes them more susceptible to competitive side reactions like protodeboronation, where a proton source in the medium cleaves the C-B bond.[15]

-

Alkyl Boronic Esters: The activation of boronic esters is often considered the rate-limiting step. While it was once thought that esters must first hydrolyze to the corresponding boronic acid before transmetalation, there is now significant evidence that boronic esters can transmetalate directly after activation by a base.[18][19] Kinetic studies have shown that certain boronic esters can transfer their organic groups at rates comparable to or even faster than the free acids, depending on the specific ester and reaction conditions.[18][19] The reduced Lewis acidity of the ester means that its activation to the ate complex is generally slower, but the resulting species is still highly competent for transmetalation. This slightly attenuated reactivity often translates to cleaner reactions with fewer side products.

Practical Guide to Selection and Handling

The decision to use an alkyl boronic acid versus an ester is a strategic one based on the specific goals of the synthesis.

Choose an Alkyl Boronic Acid when:

-

Maximum reactivity is required for a particularly challenging or sterically hindered coupling partner.

-

The acid is commercially available and known to be of high quality (low boroxine content).

-

The downstream purification does not involve silica gel chromatography or can accommodate the polar nature of the compound.

Choose an Alkyl Boronic Ester (e.g., Pinacol Ester) when:

-

Stability is paramount: For use in multi-step syntheses, library generation (e.g., DNA-encoded libraries), or for compounds that will be stored for extended periods.[4]

-

Ease of handling and purification is critical: In nearly all drug discovery settings, the ability to reliably purify intermediates by chromatography is a major advantage.[14]

-

Reaction robustness is desired: The slower, more controlled reactivity often leads to cleaner reaction profiles and higher isolated yields by minimizing side reactions like protodeboronation and homocoupling.[20]

-

The synthesis starts from an alkyl halide, as Miyaura borylation provides direct access to the pinacol ester.[21]

Key Experimental Protocols

Protocol: Conversion of an Alkyl Boronic Acid to its Pinacol Ester

This procedure is essential when a required alkyl boron species is only available as the acid, but the superior handling properties of the ester are desired.

Materials:

-

Alkyl boronic acid (1.0 eq)

-

Pinacol (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

-

Drying agent (e.g., anhydrous MgSO₄) or Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the alkyl boronic acid and the chosen anhydrous solvent (approx. 0.2-0.5 M concentration).

-

Add pinacol to the suspension/solution.

-

Method A (Azeotropic Removal): If using toluene, equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-4 hours).

-

Method B (Dehydrating Agent): If using THF or DCM, add a dehydrating agent like anhydrous MgSO₄. Stir the mixture at room temperature. The reaction is typically complete within 2-5 hours.[11]

-

Upon completion, filter off any drying agent.

-

Remove the solvent under reduced pressure.

-

The crude boronic ester can often be used directly or purified by silica gel chromatography (typically eluting with a hexane/ethyl acetate mixture) to yield the pure product, often as a colorless oil or a white solid.[12]

Protocol: General Suzuki-Miyaura Coupling with an Alkyl Boronic Ester

Materials:

-

Aryl/Vinyl Halide or Triflate (1.0 eq)

-

Alkyl Boronic Pinacol Ester (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

-

Degassed Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, alkyl boronic ester, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired cross-coupled product.

Conclusion and Future Outlook

For the modern drug discovery scientist, alkyl boronic esters, particularly pinacol esters, represent the superior choice in the vast majority of applications. Their exceptional stability, ease of handling, and amenability to standard purification techniques provide a robust and reproducible platform for the synthesis of complex molecules.[4][14] While alkyl boronic acids may offer higher intrinsic reactivity, this often comes at the cost of stability and practicality. The ability to easily synthesize, purify, and store alkyl boronic esters makes them highly valuable building blocks for creating diverse chemical libraries and for the scale-up synthesis of promising drug candidates. As synthetic methodologies continue to advance, the development of even more stable and versatile boronic ester derivatives will further solidify the central role of organoboron chemistry in the future of medicine.

References

-

Protodeboronation and its application in synthesis. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

-

Protodeboronation. (n.d.). Wikipedia. Retrieved March 2, 2026, from [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum. Retrieved March 2, 2026, from [Link]

-

Boroxine formation reaction mechanism as calculated by DFT. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). PMC. Retrieved March 2, 2026, from [Link]

-

Chemoselective Boronic Ester Synthesis by Controlled Speciation. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

-

Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. (n.d.). University of Bristol. Retrieved March 2, 2026, from [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

-

Boron Chemistry: An Overview. (2016). ACS Symposium Series. Retrieved March 2, 2026, from [Link]

-

boronic esters. (n.d.). Organic Syntheses. Retrieved March 2, 2026, from [Link]

-

A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. (n.d.). ChemRxiv. Retrieved March 2, 2026, from [Link]

-

Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. (2026). Chemical Science. Retrieved March 2, 2026, from [Link]

-

pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. (n.d.). IDEALS - University of Illinois. Retrieved March 2, 2026, from [Link]

-

Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online. Retrieved March 2, 2026, from [Link]

-

Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (n.d.). Dalton Transactions. Retrieved March 2, 2026, from [Link]

-

Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

-

FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. (2013). LOCKSS. Retrieved March 2, 2026, from [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents. (2013). Google Patents.

-

boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Unknown Source. Retrieved March 2, 2026, from [Link]

-

Synthesis of boronic ester γ‐lactam building blocks. (n.d.). White Rose Research Online. Retrieved March 2, 2026, from [Link]

-

A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. (2024). ACS Applied Materials & Interfaces. Retrieved March 2, 2026, from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). MDPI. Retrieved March 2, 2026, from [Link]

-

Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study. (2008). The Journal of Physical Chemistry A. Retrieved March 2, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 2, 2026, from [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. Retrieved March 2, 2026, from [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. Retrieved March 2, 2026, from [Link]

-

How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved March 2, 2026, from [Link]

-

B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Retrieved March 2, 2026, from [Link]

-

Chemistry Of Boronic Esters. (2019). AA Blocks. Retrieved March 2, 2026, from [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. Retrieved March 2, 2026, from [Link]

-

Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved March 2, 2026, from [Link]

-

Synthesis of Alkylboronic Esters from Alkyl Iodides. (2022). Organic Syntheses. Retrieved March 2, 2026, from [Link]

-

Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09113F [pubs.rsc.org]

- 3. boronmolecular.com [boronmolecular.com]

- 4. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. aablocks.com [aablocks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. sciforum.net [sciforum.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. scientificupdate.com [scientificupdate.com]

- 15. Protodeboronation - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ideals.illinois.edu [ideals.illinois.edu]

- 20. Yoneda Labs [yonedalabs.com]

- 21. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

Optimizing the Stability and Reactivity of Tert-Butyl Ester Functionalized Boronic Acids: A Technical Guide

Executive Summary

The simultaneous presence of a tert-butyl ester and a boronic acid on an arene scaffold presents a unique "stability pincer." The tert-butyl ester is highly susceptible to acid-catalyzed cleavage (forming the carboxylic acid and isobutylene), while the boronic acid moiety is prone to protodeboronation under basic conditions—a pathway often accelerated by the electron-withdrawing nature of the ester itself.

This guide provides a self-validating workflow to navigate this orthogonality gap. It moves beyond standard protocols to address the mechanistic root causes of decomposition, offering specific strategies for synthesis, purification, and Suzuki-Miyaura cross-coupling.

Part 1: The Stability Paradox (Mechanistic Insight)

To successfully handle these compounds, one must understand the competing decomposition pathways. The tert-butyl ester serves as a robust protecting group against nucleophilic attack (due to steric bulk) but is the "Achilles' heel" in acidic media. Conversely, the boronic acid is a Lewis acid that becomes activated—and destabilized—by bases.

The Decomposition Pincer

The following diagram illustrates the opposing forces that degrade the molecule. A successful protocol must navigate the narrow "Safe Zone" between pH 5 and pH 9, while strictly controlling temperature.

Figure 1: The "Stability Pincer" showing competing decomposition pathways.[1][2][3] The target molecule exists in a metastable state between acid-catalyzed ester cleavage and base-mediated protodeboronation.

The Protodeboronation Risk

Research by Lloyd-Jones et al. indicates that protodeboronation is not a simple hydrolysis; it frequently proceeds via a pre-equilibrium formation of the boronate anion

Part 2: Synthesis & Workup Protocols

Synthesis Strategy: Avoid Lithiation

Direct lithiation (n-BuLi) of tert-butyl esters is risky due to potential nucleophilic attack on the carbonyl, even with the steric bulk. The preferred method is Miyaura Borylation using a palladium catalyst, which operates under neutral/mildly basic conditions compatible with the ester.

The "Buffer-Only" Workup

Standard protocols often suggest quenching boronylation reactions with dilute HCl to break up boronate complexes. Do NOT use HCl. Even 0.1 M HCl can initiate autocatalytic cleavage of the tert-butyl ester if the boronic acid coordinates to the carbonyl oxygen.

Recommended Protocol:

-

Quench: Add saturated aqueous Ammonium Chloride (

). This provides a mild pH (~5-6) sufficient to protonate the pinacol boronate (if making the ester) or the boronate salt without cleaving the tert-butyl group. -

Extraction: Use Ethyl Acetate or MTBE. Avoid chlorinated solvents if traces of HCl are present in the stabilizer.

-

Drying: Use Sodium Sulfate (

). Avoid Magnesium Sulfate (

Part 3: Purification Strategy

The most common failure point is column chromatography. Standard silica gel is acidic (pH ~4-5) and will slowly cleave the tert-butyl ester or irreversibly bind the boronic acid.

Stationary Phase Selection Matrix

| Method | Suitability | Notes |

| Standard Silica Gel | 🔴 High Risk | Causes ester hydrolysis and boronic acid "streaking." |

| Neutral Alumina | 🟢 Recommended | Prevents acid hydrolysis. Boronic acids elute more freely. |

| Deactivated Silica | 🟡 Acceptable | Pre-treat silica with 1-2% |

| Reverse Phase (C18) | 🟢 Excellent | Use water/acetonitrile with 0.1% Formic acid (mild enough for tBu). |

| Crystallization | 🟢 Best | Non-polar solvents (Hexane/Heptane) induce boroxine formation (trimer), which precipitates. |

Protocol: Deactivating Silica Gel

If you must use silica, you must neutralize its active sites.

-

Slurry silica gel in the starting eluent (e.g., Hexane).

-

Add 1% v/v Triethylamine (

) and stir for 5 minutes. -

Pack the column.

-

Flush with 2 column volumes of solvent without amine before loading the sample (to prevent base-catalyzed boroxine formation on the column).

Part 4: Suzuki-Miyaura Coupling Optimization

The choice of base is the critical variable. Strong bases (

Base and Solvent Selection[4]

-

Preferred Base: Potassium Phosphate Tribasic (

) or Potassium Carbonate ( -

Anhydrous Conditions: Water promotes the hydrolysis of boronic esters to acids, which are more prone to deboronation. Using Potassium Trimethylsilanolate (TMSOK) in anhydrous THF allows the reaction to proceed via a silanolate-activated pathway, bypassing the aqueous hydrolysis step entirely [2].

Reaction Decision Tree

Use the following logic flow to select reaction conditions based on your specific substrate's fragility.

Figure 2: Decision tree for selecting Suzuki-Miyaura coupling conditions. Electron-poor rings require anhydrous conditions to prevent deboronation.

Part 5: Advanced Stabilization (MIDA Boronates)

If the free boronic acid proves too unstable (degrading in <1 hour), convert it to a MIDA (N-methyliminodiacetic acid) boronate .

-

Mechanism: The MIDA ligand locks the boron into an

hybridized tetrahedral geometry. This removes the vacant p-orbital, rendering the boron unreactive to transmetallation and protodeboronation until the MIDA group is hydrolyzed. -

Protocol: React the boronic acid with MIDA in Toluene/DMSO under Dean-Stark conditions. The resulting solid is stable to chromatography and storage.

-

Release: Hydrolyze slowly in situ using mild aqueous base during the coupling reaction ("slow release"), keeping the concentration of free boronic acid low to minimize decomposition [3].

References

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[3][4][5] Journal of the American Chemical Society.[4] Link[4]

-

Denmark, S. E., & Smith, R. C. (2005). Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reactions: The Role of Silanolates. Journal of the American Chemical Society.[4] Link

-

Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct. Journal of the American Chemical Society.[4] Link

-

Hall, D. G. (Ed.). (2011).[6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. A new class of customisable stable boronic ester assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Bifunctional boronic acid linkers for organic synthesis

An In-Depth Technical Guide on Bifunctional Boronic Acid Linkers for Organic Synthesis

Executive Summary

Bifunctional boronic acids have transcended their traditional role as simple cross-coupling reagents to become highly versatile linchpins in modern organic synthesis. By exploiting the reversible nature of the boron–oxygen (B–O) bond and the unique Lewis acidity of the empty p-orbital on the boron atom, these molecules now drive innovations in dynamic covalent chemistry (DCC), covalent adaptable networks (CANs), and direct catalytic amidation. This whitepaper provides researchers and drug development professionals with a rigorous, mechanistic exploration of bifunctional boronic acid linkers, complete with field-validated protocols, quantitative data, and structural visualizations.

Mechanistic Foundations of Bifunctional Boronic Acids

The utility of bifunctional boronic acids stems from two distinct chemical behaviors:

-

Dynamic Covalent Bonding: Boronic acids undergo rapid, reversible condensation with 1,2- or 1,3-diols to form cyclic boronic esters. Because the B–O bond forms under thermodynamic equilibrium, it enables "error-checking" self-assembly and stimuli-responsive cleavage (e.g., pH or competitive binding)[1].

-

Electrophilic Activation (Lewis Acidity): In catalytic amidation, the boron atom coordinates with the oxygen of a carboxylic acid. When engineered with a secondary coordinating group (e.g., a phosphorus(V) oxide or an ortho-heteroatom), the bifunctional boronic acid acts as a template, activating the carbonyl carbon for nucleophilic attack by an amine while simultaneously organizing the transition state.

Figure 1: Divergent mechanistic applications of bifunctional boronic acids in organic synthesis.

Covalent Adaptable Networks (CANs) via Boronate-TAAD Linkages

Traditional boronic ester networks often suffer from poor hydrolytic stability. To circumvent this, recent advancements utilize TetraAzaADamantanes (TAADs)—rigid, adamantane-like triols—coupled with bifunctional boronic acids (e.g., 1,4-benzenediboronic acid or 4-formylphenylboronic acid derivatives)[2].

Causality of Experimental Choice: The multicyclic TAAD structure enforces a highly constrained, rigid triol binding pocket. This geometry drastically increases the hydrolytic stability of the resulting boronate ester at neutral pH while retaining a sharp, dynamic exchange response at acidic pH (e.g., pH 3.8)[2]. This allows for the creation of soft, rubber-like materials that can undergo stress relaxation and thermal reprocessing without additional solvents[3].

Quantitative Data: Viscoelastic Properties of TAAD-Boronate Networks

The dynamic nature of these networks is tunable based on the crosslinking density. As crosslinking increases, the relaxation time decreases due to the higher local concentration of exchangeable boronate linkages[2].

| Crosslinking Density (%) | Young's Modulus (MPa) | Activation Energy (kJ/mol) | Stress Relaxation Behavior |

| 10% | ~0.45 | 142 ± 10 | Slow relaxation |

| 25% | ~1.10 | 142 ± 10 | Moderate relaxation |

| 33% | 1.75 | 142 ± 10 | Fast relaxation |

| 100% | >2.50 | N/A (Rigid) | Highly restricted |

Protocol 1: Synthesis of a Boronate-TAAD Dynamic Polymer Network

This self-validating protocol ensures complete imine reduction prior to network formation, preventing competitive dynamic imine exchange from confounding the boronate viscoelastic data.

-

Preparation of the Bifunctional Boronic Acid Linker:

-

Dissolve bis-amine terminated polypropylene glycol (PPG2000) (1.0 equiv) in anhydrous methanol.

-

Add 4-formylphenylboronic acid (2.0 equiv) and stir at room temperature for 12 hours to form the bis-imine[4].

-

Crucial Step: Add sodium borohydride (NaBH₄) (4.0 equiv) portion-wise at 0 °C to reduce the imine to a secondary amine. Rationale: This locks the backbone covalently, ensuring that macroscopic stress relaxation is solely a function of the boronic ester bonds.

-

Quench with water, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

-

-

Preparation of the TAAD Crosslinker:

-

React glycerol (for trifunctional) or ethylene glycol (for bifunctional) with bromoacetyl bromide to form the corresponding bromoacetates[2].

-

Convert to the TAAD-containing building blocks via nitrogen quaternization with hexamethylenetetramine (HMTA), followed by acidic hydrolysis and neutralization.

-

-

Network Formation:

-

Dissolve the synthesized bifunctional boronic acid linker and the trifunctional TAAD linker in dimethyl sulfoxide (DMSO) at a stoichiometric ratio of 3:2 (Boronic Acid:TAAD) to achieve 100% theoretical crosslinking[5].

-

Cast the solution into a Teflon mold and evaporate the solvent at 80 °C under a vacuum for 24 hours to yield a rubber-like, thermally reprocessable material[2].

-

Figure 2: Experimental workflow for synthesizing TAAD-Boronate Covalent Adaptable Networks.

Direct Room-Temperature Amidation Catalysis

Amide bond formation is arguably the most frequently executed reaction in medicinal chemistry. Traditional methods rely on stoichiometric coupling reagents (e.g., HATU, EDC), which generate massive amounts of chemical waste. Bifunctional boronic acids have emerged as highly atom-economical organocatalysts for direct dehydrative amidation[6].

Recently, a breakthrough bifunctional boronic acid/phosphorus(V) organocatalyst was developed that achieves direct amidation at room temperature.

Causality of Experimental Choice: Standard boronic acid catalysts (like phenylboronic acid) require elevated temperatures (e.g., >100 °C) to drive off water and force the equilibrium toward the amide. By incorporating a phosphorus(V) oxide moiety adjacent to the boronic acid, the catalyst forms a highly reactive oxyphosphonium intermediate . This intermediate is rapidly intercepted by the carboxylic acid, activating it for amine attack at 25 °C without thermal forcing, thereby preventing the epimerization of sensitive chiral α-amino acids[7].

Protocol 2: Room-Temperature Catalytic Amidation

This protocol utilizes molecular sieves as an internal desiccant to drive the thermodynamic equilibrium at ambient temperatures.

-

Preparation of the Reaction Mixture:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and the bifunctional boronic acid/phosphorus(V) catalyst (5–10 mol%).

-

Add activated 4 Å molecular sieves (approx. 200 mg per mmol of substrate). Rationale: The sieves sequester the equivalent of water generated during condensation, preventing the hydrolysis of the oxyphosphonium intermediate and driving the reaction forward at room temperature.

-

-

Solvent Addition and Reaction:

-

Suspend the mixture in anhydrous dichloromethane (CH₂Cl₂) or toluene (0.2 M concentration)[7].

-

Stir the reaction vigorously at room temperature (20–25 °C) for 2 to 48 hours, monitoring completion via TLC or LC-MS.

-

-

Workup and Isolation:

-

Filter the reaction mixture through a short pad of Celite to remove the molecular sieves.

-

Wash the filtrate with saturated aqueous NaHCO₃, followed by 1 M HCl (if the product is not acid-sensitive), and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

-

Figure 3: Catalytic cycle of room-temperature amidation via a bifunctional boronic acid/P(V) catalyst.

Advanced Applications: Iterative Cross-Coupling

Beyond polymers and amidation, bifunctional boronic acids are critical in sequence-controlled synthesis. By masking one of the boronic acid functionalities—typically as an N-methyliminodiacetic acid (MIDA) boronate—chemists can perform iterative Suzuki-Miyaura cross-couplings[8]. The MIDA ester is completely inert to standard anhydrous cross-coupling conditions but can be rapidly hydrolyzed using mild aqueous base (e.g., NaHCO₃) to reveal the active boronic acid for the next coupling cycle[8]. This "catch-and-release" methodology has revolutionized the automated synthesis of complex polyene macrolides and pharmaceutically relevant small molecules.

References

-

Recyclable Covalent Adaptable Polystyrene Networks Using Boronates and TetraAzaADamantanes Source: National Institutes of Health (NIH) / ACS Applied Polymer Materials URL:[Link]

-

Polymer Self-Assembly Mediated by Boronic Acid Source: Royal Society of Chemistry (RSC) Books URL:[Link]

-

Covalent adaptable networks using boronate linkages by incorporating TetraAzaADamantanes Source: Frontiers in Chemistry URL:[Link]

-

N-Coordinated Organoboron in Polymer Synthesis and Material Science Source: ACS Publications URL:[Link]

-

A bifunctional boronic acid/phosphorus(V) organocatalyst for the direct room-temperature amidation of carboxylic acids Source: ResearchGate URL:[Link]

-

Boron Chemistry in the Pacific Source: ConnectSci / Australian Journal of Chemistry URL:[Link]

-

Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates Source: ChemRxiv URL:[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Frontiers | Covalent adaptable networks using boronate linkages by incorporating TetraAzaADamantanes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Covalent adaptable networks using boronate linkages by incorporating TetraAzaADamantanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recyclable Covalent Adaptable Polystyrene Networks Using Boronates and TetraAzaADamantanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the versatile reagents available to medicinal chemists, functionalized boronic acids have carved out a significant niche, primarily due to their utility in robust carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling. This guide provides an in-depth technical comparison of two closely related yet functionally distinct alkylboronic acids: (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid.

This document will delve into the core chemical properties, strategic applications, and comparative advantages of each reagent, offering field-proven insights to guide researchers in their synthetic endeavors. The discussion is structured to provide not just procedural details, but also the underlying chemical principles that govern the selection and application of these valuable synthetic intermediates.

Introduction to the Reagents: A Tale of Two Esters

At their core, both (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid are alkylboronic acids featuring a three-carbon chain with a terminal carboxylic acid protected as an ester. The fundamental distinction lies in the nature of this ester protecting group: a tert-butyl ester in the former and a methyl ester in the latter. This seemingly subtle difference has profound implications for their chemical behavior, particularly their stability and deprotection strategies, which will be the central theme of this guide.

Boronic acids are known for their ability to form reversible covalent complexes and are extensively used in organic chemistry, most notably in the Suzuki reaction.[1] The presence of the ester functionality in the alkyl chain of the two molecules discussed here introduces a valuable handle for further synthetic transformations or for modulating the physicochemical properties of the final molecule, such as solubility and polarity.

Physicochemical Properties: A Head-to-Head Comparison

A clear understanding of the physical and chemical properties of these reagents is the first step in their effective application. The following table summarizes their key characteristics.

| Property | (3-(tert-Butoxy)-3-oxopropyl)boronic acid | (3-methoxy-3-oxopropyl)boronic acid |

| CAS Number | 2892395-89-8 | 1290145-64-0[2] |

| Molecular Formula | C7H15BO4 | C4H9BO4[2] |

| Molecular Weight | 174.00 g/mol | 131.93 g/mol [2] |

| Physical Form | Solid | Data not consistently available |

| Storage | Inert atmosphere, 2-8°C | No specific data available |

The Core Directive: Orthogonal Deprotection Strategies

The primary strategic advantage of choosing between a tert-butyl ester and a methyl ester lies in the concept of orthogonal protection . This principle allows for the selective removal of one protecting group in the presence of others that are sensitive to different cleavage conditions.[3] This is a cornerstone of multi-step organic synthesis, particularly in the construction of complex drug molecules.[4]

(3-(tert-Butoxy)-3-oxopropyl)boronic acid: The Acid-Labile Workhorse

The tert-butyl ester is renowned for its stability across a wide spectrum of reaction conditions, including basic, nucleophilic, and reductive environments.[5] This robustness makes it an ideal choice when subsequent synthetic steps involve such conditions.

The key feature of the tert-butyl ester is its facile cleavage under acidic conditions.[6] The mechanism proceeds through the formation of a stable tertiary carbocation, isobutylene, and the desired carboxylic acid. This deprotection can be achieved with a variety of acids, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being a common choice.[7]

Diagram: Acid-Catalyzed Deprotection of a tert-Butyl Ester

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

(3-methoxy-3-oxopropyl)boronic acid: The Base-Labile Counterpart

In contrast to the tert-butyl ester, the methyl ester is generally stable under acidic conditions but is readily cleaved by basic hydrolysis (saponification).[7] This reaction typically involves the use of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.

This orthogonality is invaluable. For instance, if a molecule contains both a tert-butyl ester and a methyl ester, the tert-butyl ester can be selectively removed with acid, leaving the methyl ester intact. Conversely, the methyl ester can be hydrolyzed with base without affecting the tert-butyl ester.

Application in Suzuki-Miyaura Cross-Coupling: A Practical Perspective

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and alkylboronic acids are key reagents in this transformation.[8][9] Both (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid can serve as the organoboron partner in these couplings.

The choice between the two reagents in the context of a Suzuki-Miyaura coupling will largely depend on the functional group tolerance of the coupling partners and the planned subsequent steps in the synthesis.

-

Scenario 1: Subsequent Basic Reactions. If the synthetic route calls for reactions that require basic conditions after the Suzuki coupling, using (3-(tert-Butoxy)-3-oxopropyl)boronic acid would be the logical choice. The tert-butyl ester will remain intact during these steps and can be deprotected at a later stage under acidic conditions.

-

Scenario 2: Subsequent Acidic Reactions. Conversely, if the downstream chemistry involves acidic conditions that could prematurely cleave a tert-butyl ester, (3-methoxy-3-oxopropyl)boronic acid would be the preferred reagent.

-

Scenario 3: Base-Sensitive Substrates in Coupling. The Suzuki-Miyaura reaction itself is typically carried out under basic conditions. While the tert-butyl ester is generally stable to the inorganic bases commonly used (e.g., carbonates, phosphates), highly sensitive substrates might favor the use of milder conditions. However, the methyl ester in (3-methoxy-3-oxopropyl)boronic acid could potentially be susceptible to hydrolysis under harsh basic conditions during a prolonged Suzuki reaction at elevated temperatures. This is a crucial consideration for reaction optimization. Boronic acids generally exhibit higher reactivity in Suzuki couplings compared to their corresponding boronic esters.[10][11]

Diagram: Decision-Making Workflow for Reagent Selection in Suzuki-Miyaura Coupling

Caption: Logical workflow for selecting the appropriate boronic acid.

Experimental Protocols: Synthesis and Deprotection

While specific, detailed protocols for the synthesis of these two exact boronic acids are not prevalent in peer-reviewed literature, their preparation can be inferred from established methods for analogous compounds. The synthesis of alkylboronic acids often involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.[12][13][14]

Representative Synthesis of an Alkylboronic Acid

The following is a generalized protocol for the synthesis of a functionalized alkylboronic acid, which can be adapted for the specific target molecules.

Materials:

-

Appropriate alkyl halide (e.g., 3-bromopropionate ester)

-

Magnesium turnings or n-butyllithium

-

Triisopropyl borate

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Aqueous acid (e.g., HCl)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, prepare the Grignard or organolithium reagent from the corresponding alkyl halide.

-

Cool the reaction mixture to a low temperature (typically -78 °C).

-

Slowly add triisopropyl borate to the Grignard or organolithium reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with aqueous acid and extract the product with an organic solvent.

-

Purify the resulting boronic acid, often by chromatography or crystallization.

Deprotection Protocols

Protocol for tert-Butyl Ester Cleavage:

-

Dissolve the tert-butyl ester substrate in dichloromethane (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-